3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
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Overview
Description
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is a complex organic compound that features a benzoxazole moiety, a pyrrolidine ring, and an oxazolidine-2,4-dione structure
Mechanism of Action
Target of Action
Isoxazole rings can interact with various biological targets based on their chemical diversity .
Mode of Action
The exact mode of action would depend on the specific biological target of the compound. Generally, compounds with isoxazole rings can bind to their targets and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
The affected pathways would depend on the specific biological target of the compound. Isoxazole-containing compounds can influence a variety of biochemical pathways due to their ability to interact with diverse targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an aldehyde under reflux conditions in the presence of a catalyst such as a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]).
Pyrrolidine Ring Formation: Pyrrolidine derivatives can be synthesized through various methods, including the reaction of amines with ketones or aldehydes.
Oxazolidine-2,4-dione Formation: This can be achieved by cyclization reactions involving amino acids or their derivatives.
Industrial Production Methods
Industrial production of such complex molecules often involves optimizing the reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for catalysts and reaction conditions, as well as continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzoxazole moiety can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the benzoxazole ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring, using reagents like halides or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoxazole ring can lead to the formation of benzoxazole N-oxides, while reduction can yield benzoxazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds like 2-phenylbenzoxazole and 2-(4-methylphenyl)benzoxazole share structural similarities and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as 3-pyrrolidinylbenzoxazole and 3-pyrrolidinyl-1,3-oxazolidine-2,4-dione are structurally related and may have comparable properties.
Uniqueness
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione is unique due to the combination of its three distinct moieties, which confer a range of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-[1-(3-phenyl-2,1-benzoxazole-5-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-18-12-28-21(27)24(18)15-8-9-23(11-15)20(26)14-6-7-17-16(10-14)19(29-22-17)13-4-2-1-3-5-13/h1-7,10,15H,8-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROLUPDPCXSOJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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